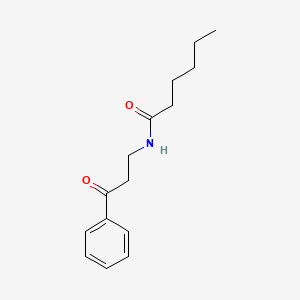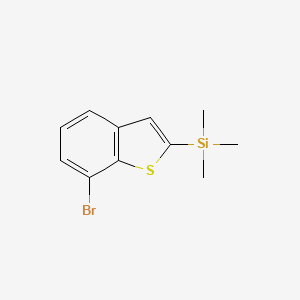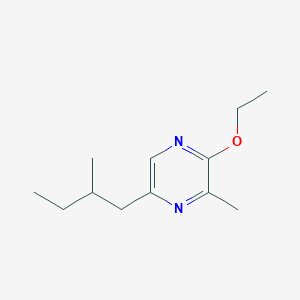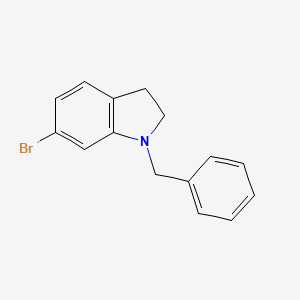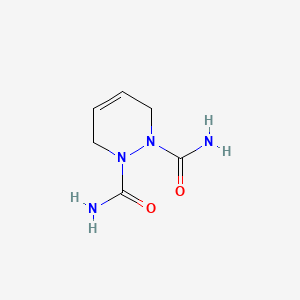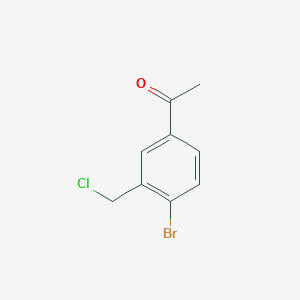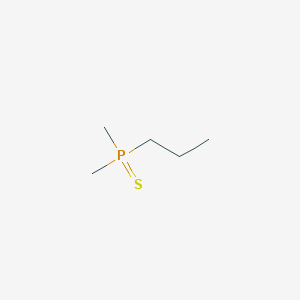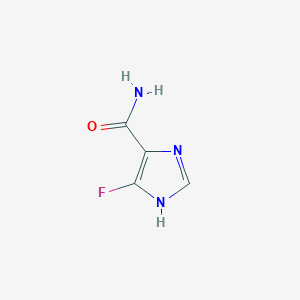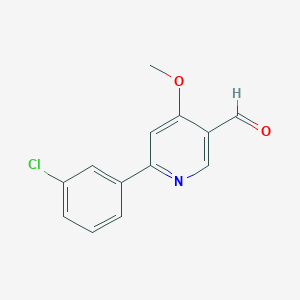
12-O-Acetylazedarachin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
化学反应分析
12-O-Acetylazedarachin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Common reagents for substitution reactions include acetic anhydride and pyridine, which can introduce acetyl groups into the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
12-O-Acetylazedarachin A has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of triterpenoids.
Industry: The insecticidal properties of this compound make it a candidate for developing natural insecticides.
作用机制
The mechanism of action of 12-O-Acetylazedarachin A involves its interaction with specific molecular targets and pathways. It exhibits cytotoxicity by inducing apoptosis in cancer cells . The compound’s trypanocidal activity is attributed to its ability to interfere with the parasite’s metabolic processes . Additionally, its insecticidal activity involves the inhibition of certain enzymes critical for insect survival .
相似化合物的比较
12-O-Acetylazedarachin A is part of a group of triterpenoids found in Melia azedarach. Similar compounds include:
12-O-Acetylazedarachin B: Another triterpenoid with similar biological activities.
Toosendanin: Known for its potent insecticidal and trypanocidal activities.
12-O-Acetyltrichilin B: Exhibits insecticidal properties. This compound is unique due to its specific acetylation pattern and its potent cytotoxicity against cancer cell lines.
属性
分子式 |
C73H98 |
|---|---|
分子量 |
975.6 g/mol |
InChI |
InChI=1S/C73H98/c1-19-26-61-60-33-32-51-44-63(55-42-58(71(10,11)12)45-59(43-55)72(13,14)15)62-30-24-22-20-21-23-27-48-28-25-29-50(35-48)67(62)64(54-38-52(47(2)3)39-57(41-54)70(7,8)9)46-65(68(51)61)66(73(16,17)18)34-31-49-36-53(60)40-56(37-49)69(4,5)6/h19-22,26,30-34,37-39,41-42,44-48,50,53,56,59,61,68H,23,25,27-29,35-36,40,43H2,1-18H3 |
InChI 键 |
LODBYKNOHKZRBU-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1C2C3=CC=C1C4CC(C=C(C4)C=CC(=C2C=C(C5=C(C=C=CC=CCCC6CCCC5C6)C(=C3)C7=CC(=CC(C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
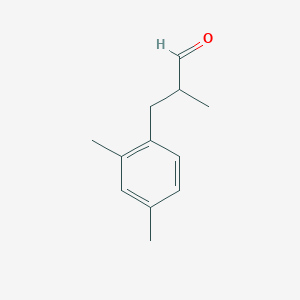
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
